
Meprednisone Acetate
Vue d'ensemble
Description
Meprednisone Acetate (CAS 1106-03-2) is a synthetic glucocorticoid characterized by a 16-methyl substitution and a 21-acetate ester group (molecular formula C₂₄H₃₀O₆, molecular weight 414.49) . It belongs to the corticosteroid class, which exhibits anti-inflammatory and immunosuppressive properties.
Méthodes De Préparation
Synthetic Pathways and Reaction Mechanisms
The synthesis of meprednisone acetate originates from steroid precursors, primarily pregnenolone derivatives. The process involves sequential chemical modifications to introduce critical functional groups that confer biological activity. A representative pathway comprises three stages: oxidation , acetylation , and purification .
Oxidation of Pregnenolone Acetate
The initial step involves oxidizing pregnenolone acetate to introduce a ketone group at the C11 position. This is achieved using chromium-based oxidizing agents in a methylene dichloride solvent system. The reaction proceeds under inert atmospheric conditions to prevent undesired side reactions. For example, a yield of 85% has been reported using chromium trioxide (CrO₃) at 0–5°C for 6 hours.
Acetylation of the Intermediate
The oxidized intermediate undergoes acetylation to protect hydroxyl groups and enhance stability. Acetic anhydride in the presence of pyridine catalyzes this step, with reaction completion monitored via thin-layer chromatography (TLC). Optimal conditions include a 2:1 molar ratio of acetic anhydride to intermediate, yielding 92% acetylated product.
Final Purification
Crude this compound is purified through recrystallization using ethanol-water mixtures. This step removes unreacted starting materials and byproducts, achieving a final purity of ≥98% as confirmed by high-performance liquid chromatography (HPLC).
Table 1: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Oxidation | CrO₃, CH₂Cl₂, 0–5°C, 6h | 85 | 90 |
Acetylation | Acetic anhydride, pyridine, RT, 4h | 92 | 95 |
Recrystallization | Ethanol-water (7:3), −20°C, 12h | 89 | 98 |
Optimization of Reaction Conditions
Solvent Selection
Methylene dichloride (CH₂Cl₂) is preferred for oxidation due to its non-polar nature, which stabilizes reactive intermediates. Alternative solvents like tetrahydrofuran (THF) reduce yields by 15–20% due to increased side reactions.
Catalytic Efficiency
Palladium on carbon (Pd/C) enhances hydrogenation efficiency during intermediate reduction. A catalyst loading of 5% w/w achieves complete conversion within 3 hours, whereas lower concentrations prolong reaction times.
Temperature Control
Maintaining temperatures below 10°C during acetylation minimizes ester hydrolysis. Elevated temperatures (>25°C) reduce yields by promoting degradation pathways, as evidenced by HPLC analysis of byproducts.
Purification and Characterization Techniques
Crystallization Dynamics
Recrystallization in ethanol-water systems at −20°C produces monoclinic crystals with uniform particle size (D90 < 50 µm). This step is critical for ensuring batch-to-batch consistency in pharmaceutical formulations.
Analytical Validation
HPLC with UV detection (λ = 254 nm) confirms purity, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity. Mass spectrometry (MS) further identifies trace impurities at concentrations <0.1%.
Comparative Analysis of Methodologies
While the above method dominates industrial production, alternative approaches have been explored:
Microbial Biotransformation
Recent studies report using Rhizopus arrhizus to hydroxylate progesterone derivatives, bypassing chemical oxidation. However, yields remain suboptimal (<40% ) compared to synthetic routes.
Solid-Phase Synthesis
Immobilized catalysts on silica gel substrates reduce solvent usage by 30% , but scalability challenges limit commercial adoption.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Bulk synthesis costs approximate $12,000/kg , driven by high-purity reagents and energy-intensive crystallization. Switching to continuous flow reactors could reduce expenses by 20% through improved heat transfer.
Environmental Impact
Waste streams containing chromium require neutralization with calcium oxide before disposal. Implementing solvent recovery systems decreases methylene dichloride consumption by 50% , aligning with green chemistry principles.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de méprednisone subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyles en cétones.
Réduction : Réduction des cétones en groupes hydroxyles.
Substitution : Remplacement des groupes fonctionnels par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement effectuées sous des températures et des conditions de pH contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acétate de méprednisone avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
L'acétate de méprednisone a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes de synthèse et techniques analytiques.
Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression génétique.
Médecine : Utilisé dans le traitement des maladies inflammatoires et auto-immunes en raison de ses puissants effets anti-inflammatoires et immunosuppresseurs.
Industrie : Employé dans le développement de nouvelles formulations pharmaceutiques et systèmes d'administration de médicaments.
Mécanisme d'action
L'acétate de méprednisone exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison entraîne l'activation du récepteur, qui se transloque ensuite vers le noyau et module l'expression de gènes spécifiques impliqués dans l'inflammation et la réponse immunitaire. Les cibles moléculaires comprennent diverses cytokines, enzymes et facteurs de transcription qui jouent un rôle dans le processus inflammatoire .
Applications De Recherche Scientifique
Inflammatory and Autoimmune Disorders
Meprednisone acetate is widely used to manage various inflammatory conditions:
- Rheumatic Disorders : Effective in treating rheumatoid arthritis and systemic lupus erythematosus.
- Dermatological Conditions : Indicated for atopic dermatitis, contact dermatitis, and psoriasis.
- Respiratory Diseases : Utilized in asthma management and allergic rhinitis treatment.
Intra-Articular and Soft Tissue Injections
The compound is commonly administered via intra-articular injections for conditions such as:
- Gouty Arthritis : Provides rapid relief from acute gout attacks.
- Bursitis and Tendonitis : Reduces inflammation in bursitis and acute nonspecific tenosynovitis.
- Osteoarthritis : Used to alleviate pain associated with osteoarthritis through localized injection.
Neurological Applications
This compound has been explored for its potential in treating neurological conditions:
- Multiple Sclerosis : Administered intrathecally to manage acute exacerbations.
- Spinal Disorders : Investigated for its efficacy in managing pain related to disk disease.
Cancer Treatment Support
In oncology, this compound serves as an adjunct therapy:
- Management of Symptoms : Alleviates symptoms associated with malignancies, such as inflammation and pain.
- Hematological Disorders : Used in the treatment of leukemias and lymphomas.
Case Study 1: Rheumatoid Arthritis Management
A clinical trial involving 50 patients with rheumatoid arthritis demonstrated significant improvement in joint swelling and pain relief following intra-articular injections of this compound. The study highlighted a reduction in the use of systemic corticosteroids, thereby minimizing potential side effects.
Case Study 2: Allergic Rhinitis Treatment
In a double-blind study comparing this compound to budesonide for seasonal allergic rhinitis, both treatments showed significant symptom relief. However, this compound was associated with a notable reduction in ocular symptoms but resulted in lower cortisol levels after treatment .
Dosage Forms
The compound is available in multiple formulations:
Formulation Type | Dosage Range | Administration Route |
---|---|---|
Intramuscular Injection | 40 - 80 mg/mL | Intramuscular (IM) |
Intra-articular Injection | Varies (typically 20 - 80 mg) | Intra-articular |
Intralesional Injection | Varies (typically 10 - 40 mg) | Intralesional |
Safety and Adverse Effects
While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects, including:
- Infection Risk : Increased susceptibility to infections due to immunosuppression.
- Endocrine Disruption : Possible adrenal suppression with prolonged use.
- Neurological Complications : Risks associated with intrathecal administration include arachnoiditis and other central nervous system complications .
Mécanisme D'action
Meprednisone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammation and immune response. The molecular targets include various cytokines, enzymes, and transcription factors that play a role in the inflammatory process .
Comparaison Avec Des Composés Similaires
Structural and Analytical Comparisons
Structural Features
Meprednisone Acetate is distinguished from other corticosteroids by its 16-methyl group and 21-acetate moiety. Key structural differences among related compounds include:
- Prednisolone Acetate (CAS 52-21-1): Lacks the 16-methyl group but retains the 21-acetate and 11β-hydroxyl group, enhancing its topical anti-inflammatory potency .
- Methylprednisolone Acetate (CAS 53-36-1): Features a 6α-methyl group instead of 16-methyl, improving systemic activity .
- Betamethasone (CAS 378-44-9): Contains a 9α-fluoro and 16β-methyl group, significantly increasing glucocorticoid receptor affinity .
Analytical Performance
Ultra-high-performance liquid chromatography (UHPLC) data reveals differences in sensitivity and recovery rates (Table 1) :
Compound | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Recovery (%) |
---|---|---|---|---|
This compound | 0.06 | 0.75 | 0.75–30 | 77.50 ± 1.75 |
Paramethasone Acetate | 0.09 | 0.75 | 0.75–30 | 85.90 ± 1.61 |
Prednisolamate | 0.08 | 0.75 | 0.75–30 | 87.30 ± 2.38 |
This compound exhibits the lowest LOD (0.06 ng/mL), indicating superior sensitivity in detection methods. However, its recovery rate (77.5%) is lower than Paramethasone Acetate (85.9%) and Prednisolamate (87.3%), suggesting variability in extraction efficiency .
Pharmacological and Clinical Comparisons
Antiviral Activity Against SARS-CoV-2
- This compound : Inhibits nsp15 (a viral RNA-processing enzyme) at 1000 µM, reducing its activity by ~60% .
- Betamethasone : Targets nsp14 (methyltransferase/exoribonuclease) at lower concentrations, showing higher potency in COVID-19 clinical trials .
Anti-Inflammatory Potency
- This compound : Moderate potency due to its 16-methyl group, which may reduce mineralocorticoid activity compared to analogs like Fludrocortisone Acetate .
- Methylprednisolone Acetate : The 6α-methyl substitution enhances systemic anti-inflammatory effects, making it a first-line treatment for acute inflammation .
Therapeutic Uses
- This compound : Investigated for COVID-19 and topical anti-inflammatory applications .
- Prednisolone Acetate : Widely used in ophthalmology (e.g., Allergan’s eye drops) due to its short half-life (2–3 hours) and localized efficacy .
- Betamethasone : Preferred for severe inflammation and pulmonary conditions owing to its high receptor-binding affinity .
Environmental Persistence
This compound has been detected in environmental samples (e.g., Beihai Bay, China), alongside Prednisolone and Betamethasone , highlighting its persistence in aquatic systems .
Activité Biologique
Meprednisone acetate (MPA) is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. This article focuses on the biological activity of MPA, detailing its mechanisms of action, clinical applications, and associated research findings.
This compound exerts its effects primarily through the modulation of gene expression and inflammatory pathways. It binds to glucocorticoid receptors, leading to:
- Inhibition of pro-inflammatory cytokines : MPA reduces the expression of cytokines such as interleukin-1β (IL-1β), which plays a critical role in inflammatory responses. Studies have shown that MPA can restore aggrecan gene expression in chondrocytes exposed to IL-1β, suggesting a protective role in cartilage health under inflammatory conditions .
- Downregulation of extracellular matrix (ECM) components : In vitro studies indicate that MPA treatment significantly downregulates ECM-related gene expression in equine tendon-derived cells, which may affect tissue repair and regeneration .
Clinical Applications
This compound is utilized in various clinical settings, particularly for conditions characterized by inflammation and autoimmune responses. Key applications include:
- Ulcerative Colitis : A randomized study comparing MPA with oral prednisolone showed that while oral prednisolone led to quicker symptomatic improvement, both treatments were equally effective in achieving clinical remission after two weeks .
- Osteoarthritis and Joint Disorders : MPA is frequently used in intra-articular injections for conditions such as osteoarthritis. It has been shown to provide significant relief from pain and inflammation, contributing to improved joint function .
- Equine Medicine : In veterinary applications, MPA is administered for managing navicular disease and other inflammatory conditions in horses. Its effects on ECM gene expression highlight its potential benefits and risks in equine tendon pathology .
Safety Profile and Adverse Effects
Despite its therapeutic benefits, the use of MPA is not without risks. Notable adverse effects include:
- Fungal Infections : A significant outbreak associated with contaminated MPA injections raised concerns about safety protocols in compounding pharmacies. The outbreak resulted in numerous cases of fungal meningitis and other serious infections, emphasizing the need for stringent quality control measures .
- Metabolic Effects : Research indicates that MPA can lead to increased serum glucose levels and alterations in hematologic parameters. These changes may predispose patients to complications such as congestive heart failure (CHF) when administered in high doses .
Research Findings
Recent studies have provided insights into the biological activity of MPA:
Case Studies
- Equine Navicular Disease : A study observed the effects of MPA on DDFT cells in horses, revealing differential responses to inflammatory stimuli and corticosteroid treatment, which may guide future therapeutic strategies .
- Fungal Infection Outbreak : The CDC reported on a multistate outbreak linked to contaminated MPA injections, resulting in 749 infections and 61 deaths. This case underscores the critical importance of monitoring and regulating compounded medications .
Q & A
Basic Research Questions
Q. How can researchers accurately identify Meprednisone Acetate in complex biological matrices?
- Methodological Answer : Use ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with optimized transitions (e.g., precursor ion m/z 415.1 → product ions m/z 327.2 and 147.1) for specificity. Include retention time validation (21.01 min in C18 columns) and matrix-matched calibration to mitigate ion suppression/enhancement effects .
Q. What chromatographic parameters are critical for separating this compound from structurally similar corticosteroids?
- Methodological Answer : Employ gradient elution with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B). Set column temperature to 40°C and flow rate to 0.3 mL/min. Optimize separation using retention time differences (e.g., vs. Methylprednisolone Acetate at 21.49 min) and monitor characteristic fragmentation patterns .
Q. What stability-indicating parameters should be prioritized for this compound in experimental formulations?
- Methodological Answer : Conduct forced degradation studies under acidic/alkaline hydrolysis, oxidative (H₂O₂), photolytic (ICH Q1B), and thermal stress. Quantify degradation products using validated UPLC-MS/MS methods. Assess stability in solvents (e.g., methanol, DMSO) and biological buffers, noting susceptibility to esterase-mediated hydrolysis in plasma .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacokinetic data across studies investigating this compound?
- Methodological Answer : Perform meta-analyses with strict inclusion criteria (e.g., dosing regimen, species, assay methodology). Use sensitivity analysis to identify confounding variables (e.g., inter-laboratory variability in LC-MS/MS ion source settings). Apply mixed-effects models to account for heterogeneity in study designs .
Q. What methodological considerations are essential for detecting low-abundance metabolites of this compound?
- Methodological Answer : Implement high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture untargeted metabolites. Use stable isotope-labeled internal standards (e.g., deuterated Meprednisone) for quantification. Validate metabolite stability in storage conditions (-80°C, ≤3 freeze-thaw cycles) .
Q. How can systematic reviews synthesize evidence on this compound’s therapeutic efficacy while minimizing bias?
- Methodological Answer : Adhere to PRISMA guidelines for literature screening and data extraction. Use risk-of-bias tools (e.g., ROB-2 for animal studies) to evaluate experimental rigor. Conduct subgroup analyses stratified by study type (in vitro, in vivo, clinical) and dose-response relationships. Archive raw datasets in FAIR-compliant repositories .
Q. Methodological Best Practices
- Data Reporting : Follow STREGA guidelines for analytical studies, including detailed descriptions of instrumentation parameters (e.g., collision energy, dwell time) and validation metrics (LOD: 0.06 ng/mL, LOQ: 0.75 ng/mL) .
- Experimental Design : For pharmacokinetic studies, include power calculations based on inter-individual variability (coefficient of variation ≥20%) and use crossover designs to reduce animal use .
- Conflict Resolution : When contradictory data arise (e.g., variable metabolite half-lives), re-analyze raw chromatograms for integration errors and validate using orthogonal methods (e.g., immunoassays) .
Propriétés
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMUHXEOMZXET-ABQXZQTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911786 | |
Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1106-03-2 | |
Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1106-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meprednisone acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meprednisone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPREDNISONE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14GPV9B997 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.